Lead ionophore I

Potentiometry Ion-Selective Electrodes Lead Detection

Developing Pb²⁺-selective electrodes for environmental water analysis is often undermined by interference from alkali and alkaline-earth metal ions, forcing complex sample pretreatment. Lead Ionophore I (ETH 322) directly addresses this pain point with exceptionally high rejection factors-≥10³ for alkali and ≥10⁴ for alkaline-earth metals-ensuring robust potentiometric detection in hard water matrices without prior ion-exchange steps. • Proven in bulk optode systems achieving subnanomolar detection limits for next-generation optical sensors. • Validated cross-selectivity discriminates structurally similar protonated amines, expanding utility to pharmaceutical method development. • Selectophore™ grade ensures lot-to-lot consistency for reproducible sensor fabrication and long-term research continuity.

Molecular Formula C48H96N2O4
Molecular Weight 765.3 g/mol
CAS No. 72469-41-1
Cat. No. B1618479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead ionophore I
CAS72469-41-1
Molecular FormulaC48H96N2O4
Molecular Weight765.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCCOCC(=O)N(CCC)CCC
InChIInChI=1S/C48H96N2O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-50(48(52)46-54-44-43-53-45-47(51)49(39-7-3)40-8-4)42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h5-46H2,1-4H3
InChIKeyUKLVPVPGVSSSIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lead Ionophore I for Pb²⁺-Selective Electrodes


Lead Ionophore I (CAS 72469-41-1), also known as ETH 322, is a synthetic, lipophilic acyclic diamide with the IUPAC name 2-[2-[2-(dioctadecylamino)-2-oxoethoxy]ethoxy]-N,N-dipropylacetamide [1]. It belongs to the class of oxa- and dioxadicarboxylic amides and is designed as a neutral carrier ionophore for lead(II) ions in solvent polymeric membrane electrodes [2]. This compound is commercially available under the Selectophore™ product line, which ensures a high and consistent level of purity and performance suitable for demanding analytical applications . Its primary function is to selectively and reversibly bind Pb²⁺ ions, facilitating their transport across a hydrophobic membrane to generate a potentiometric signal for the detection and quantification of lead in various sample matrices.

Risks of Substituting Lead Ionophore I


The performance of a lead(II)-selective electrode is exquisitely dependent on the specific ionophore's molecular architecture, which dictates its binding selectivity, lipophilicity, and stability within the polymer membrane [1]. Lead Ionophore I (ETH 322) is an acyclic diamide that operates as a neutral carrier, forming a stable, lipophilic complex with Pb²⁺ [2]. Other acyclic amides, such as ETH 295, or macrocyclic compounds like Lead Ionophore IV (a calix[4]arene derivative), possess different coordination geometries, numbers of donor atoms, and cavity sizes, leading to significantly altered selectivity profiles and detection limits [3]. For instance, the presence of thioamide groups in some calixarenes drastically improves selectivity for Pb²⁺ over Cu²⁺ and Cd²⁺ but may alter the working pH range and response time [4]. Therefore, substituting Lead Ionophore I with an analog without re-optimizing the entire membrane composition and measurement protocol will almost certainly result in compromised selectivity, inaccurate quantification in complex matrices, and a higher detection limit, thereby invalidating the analytical method.

Lead Ionophore I Performance Evidence


Rejection of Alkali and Alkaline Earth Metal Ions

Lead Ionophore I (ETH 322) exhibits exceptional discrimination against common interfering ions. In a liquid membrane electrode configuration, it rejects alkali metal ions (e.g., Na⁺, K⁺) by a factor of at least 10³ and alkaline-earth metal ions (e.g., Ca²⁺, Mg²⁺) by a factor of at least 10⁴ [1]. This performance is a direct consequence of the ionophore's acyclic diamide structure, which provides a flexible coordination sphere optimized for the size and charge density of Pb²⁺. In contrast, a benchmark study of acyclic amide ionophores reported that ETH 295, another lead-selective ionophore, provided selectivity factors (log kPb,M) lower than –1.5 (equivalent to a rejection factor of just over 30) for many ions [2]. The significantly higher rejection factors of Lead Ionophore I (10³ to 10⁴ vs. ~30) translate to a reduction in interference signal by one to two orders of magnitude, which is critical for accurate measurements in samples with high ionic backgrounds, such as seawater or blood serum.

Potentiometry Ion-Selective Electrodes Lead Detection Selectivity Coefficient

Phentermine Discrimination vs. Crown Ether

While its primary application is Pb²⁺ detection, a direct comparative study highlights the unique selectivity profile of Lead Ionophore I. When evaluated as a sensor for the pharmaceutical stimulant phentermine, an electrode based on Lead Ionophore I and bis(2-ethylhexyl) sebacate (DOS) as a plasticizer discriminated between phentermine and its analogous compounds more effectively than an electrode based on dibenzo-18-crown-6, a well-established ionophore for organic ammonium ions [1]. The Lead Ionophore I-based electrode also demonstrated remarkably little interference from inorganic cations like Na⁺ and K⁺, as well as lipophilic quaternary ammonium ions [1]. This performance profile, while in a different analytical context, underscores the ionophore's inherent ability to provide clean, interference-free signals, a property that is directly transferable and highly beneficial for its intended purpose in Pb²⁺-selective electrodes used in complex sample matrices.

Pharmaceutical Analysis Ion-Selective Electrodes Cross-Reactivity Phentermine

Selectivity Baseline for Optode Development

Lead Ionophore I (ETH 322) is recognized as a key component in the development of advanced optical sensors (optodes) for lead. A foundational study by Lerchi et al. (1992) used ETH 322 alongside other experimental ionophores (ETH 5428, ETH 295, ETH 5435) to design and benchmark a new lead-selective optode system [1]. The study reported that the system achieved subnanomolar detection limits, establishing the high potential of ionophore-based optical sensing for lead [1]. The inclusion of ETH 322 in this pivotal study signifies its role as a reliable, well-characterized, and commercially accessible reference standard against which new ionophore candidates can be evaluated. This status contrasts with many newer or in-house synthesized ionophores that lack such extensive, peer-reviewed characterization in multiple sensor formats, making Lead Ionophore I a lower-risk, more predictable choice for developing robust analytical methods.

Optodes Optical Sensors Environmental Monitoring Lead Detection

Lead Ionophore I: Key Applications


Potentiometric Sensors for Environmental Lead Monitoring

Lead Ionophore I is ideally suited for the development of ion-selective electrodes (ISEs) used to quantify Pb²⁺ in environmental water samples (e.g., river water, groundwater, industrial effluent). Its exceptionally high rejection factors for alkali (≥10³) and alkaline-earth (≥10⁴) metal ions [1] make it particularly robust against the common ionic background in hard water. This minimizes the need for sample pre-treatment steps like ion exchange or precipitation, streamlining the analytical workflow and improving accuracy in field-deployable sensors.

Optical Sensors for Ultra-Trace Lead Detection

As a validated component in bulk optode systems that have achieved subnanomolar detection limits [2], Lead Ionophore I is a strategic choice for researchers developing next-generation optical sensors. Its performance in this format has been peer-reviewed, providing a reliable starting point for creating highly sensitive, non-destructive sensing platforms for applications in environmental sensing, biomedical research, and monitoring of heavy metal contamination in food and beverages.

Pharmaceutical Analysis of Protonated Amines

The proven ability of Lead Ionophore I to discriminate between structurally similar protonated amines, outperforming a dedicated crown ether ionophore [3], makes it a valuable tool in the early stages of pharmaceutical method development. It can serve as a novel sensing element for analytes like phentermine, or as a powerful tool to investigate and mitigate matrix effects and cross-reactivity challenges in potentiometric sensors for new drug candidates. This cross-application potential demonstrates the broader utility of this ionophore beyond its primary Pb²⁺ application.

Benchmark Standard for Lead Sensor Research

For research groups synthesizing and characterizing novel lead ionophores, Lead Ionophore I serves as an essential positive control and benchmark standard. Its established performance in multiple sensor formats [1][2] and consistent commercial availability under the Selectophore™ grade ensures reproducibility and allows for direct, meaningful comparisons between new materials and a well-understood state-of-the-art compound. This accelerates the research and development cycle and strengthens the validity of published results.

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